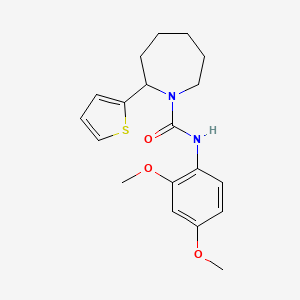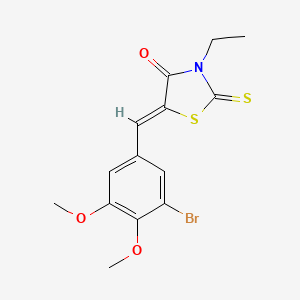![molecular formula C20H21NO3 B5055820 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a small molecule that has been widely studied for its potential in various scientific research applications.
Applications De Recherche Scientifique
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, infectious diseases, and neurodegenerative disorders. The compound has been found to have potent anti-cancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It may also act by disrupting the membrane integrity of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound may act by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In infectious diseases, the compound has been found to disrupt the cellular membrane of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound has been found to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline in lab experiments is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Additionally, the compound has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline. One direction is to further investigate its mechanism of action in cancer cells, infectious diseases, and neurodegenerative disorders. This will help to identify the specific cellular pathways and targets involved in the compound's activity. Another direction is to optimize the synthesis method of the compound to improve its purity and yield. This will help to reduce the cost of production and increase its availability for scientific research. Additionally, future studies can focus on improving the compound's solubility in water to increase its bioavailability and efficacy. Finally, the compound can be further studied for its potential in combination therapy with other drugs to enhance its anti-cancer and anti-infective activity.
In conclusion, this compound is a promising small molecule that has shown potential in various scientific research applications. Its potent anti-cancer activity, inhibition of bacterial and viral growth, and potential in treating neurodegenerative disorders make it a valuable candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its synthesis and bioavailability for scientific research.
Méthodes De Synthèse
The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline involves the reaction of 2-methylquinoline with 2-(2-ethoxyphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the compound can be improved by using various purification methods.
Propriétés
IUPAC Name |
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-22-17-8-4-5-9-18(17)23-13-14-24-19-10-6-7-16-12-11-15(2)21-20(16)19/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZTZVBVJQQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)

![2-[(3-bromobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
acetonitrile](/img/structure/B5055808.png)

